7-O-BETA-D-GLUCOPYRANOSYL-ALPHA-HOMONOJIRIMYCIN 7-O-BETA-D-GLUCOPYRANOSYL-ALPHA-HOMONOJIRIMYCIN
Brand Name: Vulcanchem
CAS No.: 104343-33-1
VCID: VC0012755
InChI: InChI=1S/C13H25NO10/c15-1-4-7(17)10(20)8(18)5(14-4)3-23-13-12(22)11(21)9(19)6(2-16)24-13/h4-22H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11+,12-,13-/m1/s1
SMILES: C(C1C(C(C(C(N1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Molecular Formula: C13H25NO10
Molecular Weight: 355.34 g/mol

7-O-BETA-D-GLUCOPYRANOSYL-ALPHA-HOMONOJIRIMYCIN

CAS No.: 104343-33-1

Main Products

VCID: VC0012755

Molecular Formula: C13H25NO10

Molecular Weight: 355.34 g/mol

7-O-BETA-D-GLUCOPYRANOSYL-ALPHA-HOMONOJIRIMYCIN - 104343-33-1

CAS No. 104343-33-1
Product Name 7-O-BETA-D-GLUCOPYRANOSYL-ALPHA-HOMONOJIRIMYCIN
Molecular Formula C13H25NO10
Molecular Weight 355.34 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]piperidine-3,4,5-triol
Standard InChI InChI=1S/C13H25NO10/c15-1-4-7(17)10(20)8(18)5(14-4)3-23-13-12(22)11(21)9(19)6(2-16)24-13/h4-22H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11+,12-,13-/m1/s1
Standard InChIKey VCIPQQCYKMORDY-KBYFLBCBSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@H](N1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O
SMILES C(C1C(C(C(C(N1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Canonical SMILES C(C1C(C(C(C(N1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Synonyms 2,6-dideoxy-2,6-imino-7-O-(beta-D-glucopyranosyl)-D-glycero-L-gulo-heptitol
D-glycero-L-gulo-Heptitol, 2,6-dideoxy-7-O-beta-D-glucopyranosyl-2,6-imino-
MDL 25637
MDL-25,637
PubChem Compound 457676
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator